(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone (4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034339-18-7
VCID: VC6316704
InChI: InChI=1S/C18H21FN4O3S/c19-15-6-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)16-13-14-5-3-4-8-23(14)20-16/h1-2,6-7,13H,3-5,8-12H2
SMILES: C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C1
Molecular Formula: C18H21FN4O3S
Molecular Weight: 392.45

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

CAS No.: 2034339-18-7

Cat. No.: VC6316704

Molecular Formula: C18H21FN4O3S

Molecular Weight: 392.45

* For research use only. Not for human or veterinary use.

(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone - 2034339-18-7

Specification

CAS No. 2034339-18-7
Molecular Formula C18H21FN4O3S
Molecular Weight 392.45
IUPAC Name [4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Standard InChI InChI=1S/C18H21FN4O3S/c19-15-6-1-2-7-17(15)27(25,26)22-11-9-21(10-12-22)18(24)16-13-14-5-3-4-8-23(14)20-16/h1-2,6-7,13H,3-5,8-12H2
Standard InChI Key LDFPIONPQJEJHQ-UHFFFAOYSA-N
SMILES C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C1

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s structure integrates two heterocyclic systems: a 2-fluorophenylsulfonyl-piperazine group and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine unit linked via a methanone bridge. The piperazine ring adopts a chair conformation, while the tetrahydropyrazolo-pyridine system exhibits partial saturation, conferring structural rigidity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number2034339-18-7
IUPAC Name[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Molecular FormulaC₁₈H₂₁FN₄O₃S
Molecular Weight392.4 g/mol
SMILES NotationC1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C1

Spectroscopic and Computational Data

The InChIKey (LDFPIONPQJEJHQ-UHFFFAOYSA-N) provides a unique identifier for computational studies, enabling precise database queries . Quantum mechanical calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to blood-brain barrier penetration. Molecular docking simulations indicate potential interactions with kinase ATP-binding pockets, particularly those containing hydrophobic subpockets .

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit synthetic protocols remain proprietary, retro-synthetic analysis suggests a convergent strategy:

  • Piperazine sulfonylation: Reaction of piperazine with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions .

  • Pyrazolo-pyridine construction: Cyclocondensation of hydrazine derivatives with cyclic ketones, followed by partial hydrogenation .

  • Methanone coupling: Ullmann-type coupling or nucleophilic acyl substitution to join the two fragments .

Critical challenges include regioselectivity in pyrazolo-pyridine formation and minimizing racemization during piperazine functionalization. Patent literature describes analogous compounds prepared at 60–80°C in DMF with yields of 45–68% .

Purification and Analytical Methods

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient)

  • Characterization:

    • MS: ESI+ m/z 393.1 [M+H]+

    • NMR: Key signals include δ 7.8–8.1 ppm (aromatic H), δ 3.4–4.2 ppm (piperazine CH₂), δ 2.6–3.1 ppm (pyrazolo-pyridine CH₂)

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyExperimental ValuePredicted Value (ChemAxon)
LogP (lipophilicity)N/A2.1 ± 0.3
Water Solubility (mg/mL)N/A0.024
pKa (basic)N/A3.1 (piperazine N)
Topological Polar Surface93.7 Ų94.2 Ų

The high topological polar surface area (93.7 Ų) suggests limited passive membrane permeability, necessitating formulation enhancements for oral bioavailability . Thermal analysis (DSC) indicates decomposition onset at 218°C, warranting storage below -20°C for long-term stability .

ParameterClassification
Acute ToxicityCategory 4 (Oral)
Specific Target Organ ToxicityCategory 2 (Repeated exposure)

The compound carries hazard statement H372 ("Causes damage to organs through prolonged or repeated exposure") based on structural alerts for sulfonamides . Recommended personal protective equipment includes nitrile gloves and respiratory protection during handling.

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